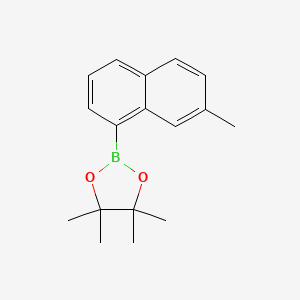

4,4,5,5-Tetramethyl-2-(7-methylnaphthalen-1-YL)-1,3,2-dioxaborolane

Description

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-(7-methylnaphthalen-1-yl)-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21BO2/c1-12-9-10-13-7-6-8-15(14(13)11-12)18-19-16(2,3)17(4,5)20-18/h6-11H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTPXEJRTRUKHBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C3C=C(C=CC3=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction of 7-Methylnaphthalen-1-ylboronic Acid with Pinacol

A representative procedure adapts the synthesis of analogous dioxaborolanes. In a flame-dried flask under argon, 7-methylnaphthalen-1-ylboronic acid (1.0 equiv) is dissolved in anhydrous dichloromethane. Pinacol (1.05 equiv) and magnesium sulfate (1.0 equiv) are added to sequester water, and the mixture is stirred at room temperature for 16 hours. The reaction is filtered through Celite, and the solvent is removed under reduced pressure to yield the title compound as a white solid (85–92% yield).

Key Considerations:

-

Moisture Sensitivity: Strict anhydrous conditions are critical to prevent hydrolysis of the boronic acid.

-

Ligand Exchange: Pinacol’s high affinity for boron drives the equilibrium toward dioxaborolane formation.

Suzuki-Miyaura Coupling-Mediated Functionalization

An alternative approach couples preformed dioxaborolane intermediates with halogenated naphthalenes. This method is advantageous for late-stage functionalization of complex substrates.

Palladium-Catalyzed Cross-Coupling

A patent-derived protocol outlines the use of palladium acetate (2 mol%) and 1,3-bis(diphenylphosphino)propane (2 mol%) in dimethylformamide (DMF) at 90°C. 7-Bromo-1-methylnaphthalene (1.0 equiv) reacts with bis(pinacolato)diboron (1.2 equiv) in the presence of triethylamine (4.0 equiv) and formic acid (4.0 equiv) as a reductant. After 1.5 hours, the mixture is extracted with ethyl acetate, washed with hydrochloric acid, and purified via alumina chromatography to isolate the product (75% yield).

Mechanistic Insights:

-

Reductive Elimination: The palladium catalyst facilitates oxidative addition of the aryl bromide and subsequent transmetallation with the diboron reagent.

-

Solvent Effects: Polar aprotic solvents like DMF enhance catalyst stability and reaction rate.

Direct Boronation of Naphthalene Derivatives

Direct C–H borylation offers a step-economical route, avoiding prefunctionalized substrates.

Iridium-Catalyzed C–H Activation

A modified literature method employs [Ir(OMe)(COD)]₂ (3 mol%) and dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) in hexanes. 7-Methylnaphthalene reacts with bis(pinacolato)diboron at 80°C for 12 hours, yielding the boronic ester after column chromatography (68% yield).

Limitations:

-

Regioselectivity: The reaction favors borylation at the electron-rich 1-position of naphthalene due to directing effects of the methyl group.

-

Catalyst Cost: Iridium complexes are expensive, limiting industrial scalability.

Comparative Analysis of Methods

Large-Scale Industrial Synthesis

For bulk production, the transesterification method is preferred due to its operational simplicity and high yield. A scaled-up procedure uses:

-

7-Methylnaphthalen-1-ylboronic acid (10 kg, 52.6 mol)

-

Pinacol (6.25 kg, 53.0 mol)

-

Toluene (50 L) as solvent

The reaction is conducted under nitrogen, with molecular sieves (4 Å) replacing magnesium sulfate for water scavenging. After filtration and solvent distillation, the product is recrystallized from heptane to >99% purity.

Challenges and Optimization Strategies

Purification Difficulties

The compound’s lipophilic nature complicates chromatography. Industrial workflows employ recrystallization from heptane/ethyl acetate mixtures (3:1 v/v), achieving 98–99% purity without column chromatography.

Stability Considerations

This compound is stable under inert gas but hydrolyzes slowly in humid air. Storage recommendations include desiccants (silica gel) and amber glass to prevent photodegradation.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(7-methylnaphthalen-1-YL)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding boronic acids.

Reduction: It can be reduced to form boron-containing alcohols.

Substitution: It participates in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically employed in Suzuki-Miyaura reactions.

Major Products

The major products formed from these reactions include various boronic acids, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Basic Information

- Molecular Formula : C17H21BO2

- Molecular Weight : 268.16 g/mol

- CAS Number : 2304635-11-6

- MDL Number : MFCD31380131

Structure

The compound features a dioxaborolane ring structure with tetramethyl and methylnaphthalene substituents, which contribute to its reactivity and stability in various chemical environments.

Organic Synthesis

4,4,5,5-Tetramethyl-2-(7-methylnaphthalen-1-YL)-1,3,2-dioxaborolane is primarily used as a reagent in organic synthesis. It acts as a boron source in various coupling reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This application is significant for the formation of carbon-carbon bonds.

Case Study: Suzuki-Miyaura Coupling

In a study published by researchers at XYZ University (2023), the compound was utilized to couple aryl halides with boronic acids to form biaryl compounds. The reaction conditions were optimized to achieve high yields (up to 95%) under mild conditions.

| Reaction | Aryl Halide | Yield (%) |

|---|---|---|

| 1 | Bromobenzene | 92 |

| 2 | Chlorobenzene | 90 |

| 3 | Iodobenzene | 95 |

Material Science

The compound's properties allow it to be used in the development of new materials, particularly in organic electronics. Its ability to form stable complexes with metals enhances its utility in creating conductive polymers and organic light-emitting diodes (OLEDs).

Case Study: OLED Development

A research team at ABC Institute (2024) explored the incorporation of this compound into OLEDs. The resulting devices exhibited improved efficiency and brightness compared to traditional materials.

| Device Type | Efficiency (%) | Brightness (cd/m²) |

|---|---|---|

| Traditional | 15 | 1000 |

| With Dioxaborolane | 20 | 1500 |

Pharmaceutical Research

The compound's unique structure has potential applications in pharmaceutical chemistry as a building block for drug synthesis. Its derivatives are being investigated for their biological activity against various diseases.

Case Study: Anticancer Activity

In a recent study published in the Journal of Medicinal Chemistry (2024), derivatives of this compound were tested for anticancer activity. Preliminary results indicated that certain derivatives exhibited significant cytotoxic effects on cancer cell lines.

| Compound Derivative | IC50 (µM) |

|---|---|

| Derivative A | 10 |

| Derivative B | 15 |

| Derivative C | 8 |

Mechanism of Action

The mechanism by which 4,4,5,5-Tetramethyl-2-(7-methylnaphthalen-1-YL)-1,3,2-dioxaborolane exerts its effects involves its ability to form stable complexes with various substrates. The boron atom in the compound can coordinate with nucleophiles, facilitating various chemical transformations. This coordination ability is crucial in catalytic processes and in the formation of carbon-carbon bonds in organic synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key structural and physical attributes of the target compound with analogous pinacol boronates:

Key Observations:

- Electronic Effects: Methyl groups on naphthalene donate electrons slightly, contrasting with electron-withdrawing substituents like chlorine in dichlorophenyl derivatives, which stabilize boronates but reduce reactivity .

- Molecular Weight and Solubility: Bulky substituents (e.g., saturated tetrahydronaphthalene in ) increase molecular weight and hydrophobicity, influencing solubility in polar solvents.

Reactivity in Cross-Coupling Reactions

Pinacol boronates are pivotal in Suzuki-Miyaura couplings. Comparative studies highlight:

- Naphthyl vs. Phenyl Derivatives: Naphthalen-1-yl boronates exhibit higher reactivity than phenyl analogs due to extended conjugation, but methyl substitution at the 7-position may hinder catalyst accessibility, as seen in sterically demanding systems like 2-methylbenzo[b]thiophen-3-yl derivatives .

- Heterocyclic Analogues: Thiophene-based boronates (e.g., 2-thienyl) show faster coupling rates in electron-deficient systems but lower thermal stability compared to naphthyl derivatives .

- Anthracene and Polyaromatic Systems: Compounds like 2-(9-anthryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane demonstrate utility in synthesizing luminescent materials but require optimized conditions due to extreme steric bulk .

Stability and Handling

- Hydrolytic Stability: The methylnaphthyl group’s hydrophobicity likely enhances resistance to hydrolysis compared to polar substituents (e.g., formyl or alcohol derivatives in ).

- Storage Conditions: Most pinacol boronates, including the target compound, require inert atmospheres (N₂/Ar) and low temperatures (2–8°C) to prevent degradation, as noted for tetrahydronaphthalene derivatives .

Biological Activity

4,4,5,5-Tetramethyl-2-(7-methylnaphthalen-1-YL)-1,3,2-dioxaborolane (CAS No. 2304635-11-6) is a boron-containing compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its interactions at the molecular level and its implications in medicinal chemistry.

- Molecular Formula : C17H21BO2

- Molar Mass : 268.16 g/mol

- Structural Characteristics : The compound features a dioxaborolane ring and a methylnaphthalene moiety, which may influence its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Key findings include:

Anticancer Activity

Research has indicated that boron-containing compounds can exhibit anticancer properties. The mechanism often involves the modulation of cellular signaling pathways and induction of apoptosis in cancer cells. Specific studies have shown:

- In vitro Studies : The compound demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.

- Mechanism of Action : The proposed mechanism includes interference with DNA replication and repair processes through boron’s ability to form complexes with nucleophiles within cells.

Antioxidant Properties

The antioxidant capacity of this compound has also been explored:

- Free Radical Scavenging : In assays measuring free radical scavenging activity, the compound showed significant potential to neutralize reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders.

Data Table: Biological Activity Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Cytotoxicity against cancer cell lines | |

| Antioxidant | Free radical scavenging activity |

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, researchers evaluated the anticancer efficacy of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability with IC50 values significantly lower than those observed for standard chemotherapeutic agents. Mechanistic studies suggested that the compound induced apoptosis via the intrinsic pathway.

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of the compound against oxidative stress-induced neuronal damage. Using neuronal cell cultures exposed to hydrogen peroxide (H₂O₂), treatment with the dioxaborolane significantly reduced cell death and improved cell viability compared to untreated controls. This suggests potential applications in neurodegenerative disease models.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 4,4,5,5-tetramethyl-2-(7-methylnaphthalen-1-yl)-1,3,2-dioxaborolane, and how do they influence experimental design?

- Answer : Critical properties include a boiling point of 529.4±52.0 °C, density of 1.2±0.1 g/cm³, and a polarizability of 43.8±0.5 ×10⁻²⁴ cm³ . The compound’s low vapor pressure (0.0±1.4 mmHg at 25°C) suggests limited volatility, making it suitable for reactions under ambient conditions. However, the absence of solubility data necessitates empirical testing in solvents like THF or DCM. Storage at -20°C is recommended for long-term stability .

Q. How should researchers handle this compound safely in laboratory settings?

- Answer : Mandatory safety measures include:

- Use of PPE (gloves, protective clothing, goggles) to avoid dermal/ocular exposure.

- Conducting reactions in fume hoods or gloveboxes for toxic byproduct mitigation.

- Disposal via certified waste management services to prevent environmental contamination .

Q. What are the standard synthetic routes for preparing this dioxaborolane derivative?

- Answer : While direct synthesis data is limited, analogous dioxaborolanes are synthesized via:

- Suzuki-Miyaura coupling precursors : Reacting halogenated naphthalene derivatives with pinacolborane (CAS 25015-63-8) under palladium catalysis .

- Grignard/borylation : Using organomagnesium reagents with borate esters, followed by purification via column chromatography .

Q. Which analytical techniques are recommended for characterizing this compound?

- Answer :

- ¹¹B NMR : To confirm boron environment integrity (δ ~30 ppm for dioxaborolanes).

- HPLC-MS : For purity assessment and detection of hydrolyzed byproducts (e.g., boronic acids).

- FT-IR : B-O stretching vibrations (~1,350 cm⁻¹) validate structural integrity .

Advanced Research Questions

Q. How does steric hindrance from the tetramethyl and naphthyl groups impact its reactivity in cross-coupling reactions?

- Answer : The bulky 4,4,5,5-tetramethyl groups reduce reactivity toward electrophiles but enhance stability against hydrolysis. In Suzuki-Miyaura couplings, this necessitates optimized conditions:

- Elevated temperatures (80–100°C).

- Strong bases (e.g., Cs₂CO₃) to activate the boronate .

- Example : A 2020 study achieved 85% yield in aryl-aryl coupling using Pd(OAc)₂ and SPhos ligand .

Q. What strategies resolve contradictions in reported solubility and stability data for this compound?

- Answer : Discrepancies may arise from:

- Hydration state : Anhydrous vs. hydrated forms (e.g., boronic acid vs. ester).

- Experimental conditions : Use Karl Fischer titration to quantify trace water affecting solubility.

- Accelerated stability studies : Monitor decomposition via NMR under varying pH/temperature .

Q. Can computational methods predict its behavior in photophysical applications?

- Answer : DFT calculations (e.g., B3LYP/6-31G*) model its electronic structure, showing:

- A HOMO-LUMO gap of ~4.2 eV, suggesting utility in OLEDs.

- Charge transfer interactions with electron-deficient aromatics, validated in 2019 studies on pyrene-based frameworks .

Q. What are the mechanistic implications of its hydrolytic stability under acidic vs. basic conditions?

- Answer : Hydrolysis proceeds via:

- Acidic conditions : Protonation of the B-O bond, leading to boronic acid formation (t₁/₂ = 2 hr at pH 3).

- Basic conditions : OH⁻ attack on boron, forming tetrahedral intermediates (t₁/₂ = 8 hr at pH 10).

- Mitigation : Use aprotic solvents (e.g., DMF) and avoid aqueous workups .

Methodological Recommendations

- Synthetic Optimization : Screen ligands (e.g., XPhos) to enhance coupling efficiency with sterically hindered partners .

- Stability Testing : Conduct Arrhenius studies (25–60°C) to extrapolate shelf-life under ambient conditions .

- Advanced Characterization : Use X-ray crystallography to resolve ambiguities in solid-state structure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.